7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride 7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1177689-80-3
VCID: VC11910729
InChI: InChI=1S/C17H21NO2.ClH/c1-12-6-7-15-14(10-17(19)20-16(15)9-12)11-18-8-4-3-5-13(18)2;/h6-7,9-10,13H,3-5,8,11H2,1-2H3;1H
SMILES: CC1CCCCN1CC2=CC(=O)OC3=C2C=CC(=C3)C.Cl
Molecular Formula: C17H22ClNO2
Molecular Weight: 307.8 g/mol

7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride

CAS No.: 1177689-80-3

Cat. No.: VC11910729

Molecular Formula: C17H22ClNO2

Molecular Weight: 307.8 g/mol

* For research use only. Not for human or veterinary use.

7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride - 1177689-80-3

Specification

CAS No. 1177689-80-3
Molecular Formula C17H22ClNO2
Molecular Weight 307.8 g/mol
IUPAC Name 7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride
Standard InChI InChI=1S/C17H21NO2.ClH/c1-12-6-7-15-14(10-17(19)20-16(15)9-12)11-18-8-4-3-5-13(18)2;/h6-7,9-10,13H,3-5,8,11H2,1-2H3;1H
Standard InChI Key JJYANVAYKHASTM-UHFFFAOYSA-N
SMILES CC1CCCCN1CC2=CC(=O)OC3=C2C=CC(=C3)C.Cl
Canonical SMILES CC1CCCCN1CC2=CC(=O)OC3=C2C=CC(=C3)C.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a chromen-2-one core (a bicyclic structure comprising fused benzene and pyrone rings) substituted at the 4-position with a (2-methylpiperidin-1-yl)methyl group and at the 7-position with a methyl group . Protonation of the piperidine nitrogen forms the hydrochloride salt, enhancing solubility for pharmacological applications. Key structural identifiers include:

  • IUPAC Name: 7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one hydrochloride

  • SMILES: CC1CCCCN1CC2=CC(=O)OC3=C2C=CC(=C3)C.Cl

  • InChIKey: JJYANVAYKHASTM-UHFFFAOYSA-N

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₂ClNO₂
Molecular Weight307.8 g/mol
Parent Compound CID4888108
Salt FormHydrochloride
CAS Registry1177689-80-3

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Core Formation: Condensation of resorcinol with β-keto esters under acidic conditions yields the chromenone backbone .

  • Mannich Reaction: Introduction of the (2-methylpiperidin-1-yl)methyl group at the 4-position via a Mannich reaction with formaldehyde and 2-methylpiperidine.

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt .

A modified Baker-Venkatraman Transformation (BVT) optimizes substituent placement, as demonstrated in analogous coumarin syntheses . For example, Gadkhe et al. (2017) achieved 66% yields for similar structures using KOH-mediated rearrangements in pyridine .

Table 2: Key Synthetic Reactions

StepReagents/ConditionsYieldReference
CondensationResorcinol, β-keto ester, H₂SO₄~60-70%
MannichFormaldehyde, 2-methylpiperidine~50-65%
Salt PrepHCl in ethanol>90%

Research Gaps and Future Directions

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Toxicity: No in vivo toxicological data exist for this specific compound.

Proposed Studies

  • Structure-Activity Relationships (SAR): Systematic modification of the piperidine and chromenone substituents.

  • Therapeutic Target Screening: High-throughput assays against cancer cell lines (e.g., MCF-7, A549) and neurological targets (e.g., NMDA receptors).

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